I-SAP

Description

Structure

3D Structure

Properties

IUPAC Name |

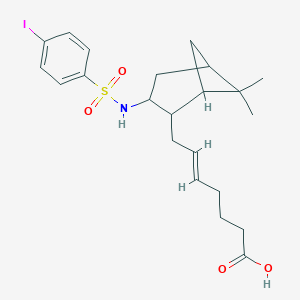

(Z)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNMERGTFJHNSM-JAWYFFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)I)C/C=C\CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Saporin Immunotoxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism of action of saporin immunotoxins, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. Saporin, a potent ribosome-inactivating protein, serves as the cytotoxic payload in these targeted therapeutics. When conjugated to a targeting moiety, such as a monoclonal antibody, the resulting immunotoxin can selectively eliminate specific cell populations, offering a promising avenue for the treatment of various diseases, particularly cancer.

Introduction to Saporin and Saporin Immunotoxins

Saporin is a type I ribosome-inactivating protein (RIP) derived from the seeds of the soapwort plant, Saponaria officinalis.[1][2][3] As a type I RIP, it consists of a single polypeptide chain that possesses enzymatic activity but lacks a cell-binding domain.[4] This inherent inability to efficiently enter cells on its own renders saporin minimally toxic to non-target cells, a crucial safety feature for therapeutic applications.[5]

The therapeutic potential of saporin is unlocked when it is conjugated to a targeting ligand, creating a saporin immunotoxin. This modular design allows for the specific delivery of the potent toxin to a predefined cell population expressing a target antigen on their surface. The targeting moiety, typically a monoclonal antibody, binds to the cell surface receptor, triggering the internalization of the immunotoxin-receptor complex. Once inside the cell, saporin must escape from the endocytic pathway and reach the cytosol to exert its cytotoxic effect.[6]

The Step-by-Step Mechanism of Action

The cytotoxic cascade of saporin immunotoxins can be dissected into several key steps, from initial cell surface binding to the ultimate induction of apoptosis.

Binding to the Target Cell

The journey of a saporin immunotoxin begins with the high-affinity binding of its targeting domain to a specific antigen on the surface of the target cell. This interaction is a critical determinant of the immunotoxin's specificity and potency. The choice of the target antigen is paramount, with ideal candidates being highly expressed on the target cells and exhibiting rapid internalization upon ligand binding.

Internalization via Receptor-Mediated Endocytosis

Following binding, the immunotoxin-receptor complex is internalized into the cell through receptor-mediated endocytosis.[6] Multiple lines of evidence suggest that clathrin-mediated endocytosis is a primary pathway for the uptake of saporin immunotoxins.[1] This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the immunotoxin.

Intracellular Trafficking and Endosomal Escape

Once inside the cell, the immunotoxin is trafficked through the endocytic pathway, progressing from early endosomes to late endosomes and potentially lysosomes. The acidic environment of these compartments is thought to play a role in the subsequent processing of the immunotoxin.[1]

A critical and often rate-limiting step in the mechanism of action is the endosomal escape of saporin into the cytosol.[2] The efficiency of this process is generally low and represents a major hurdle for the therapeutic efficacy of saporin immunotoxins.[2] While the precise molecular mechanisms governing endosomal escape are not fully elucidated, it is believed to involve the partial unfolding of saporin in the acidic endosomal environment, which may facilitate its translocation across the endosomal membrane. Some studies suggest that saporin may bypass the Golgi apparatus, unlike some other toxins, indicating an endosomal dislocation pathway.[6]

Ribosome Inactivation: The Core Enzymatic Activity

Upon reaching the cytosol, saporin exerts its potent cytotoxic effect by enzymatically inactivating ribosomes. Saporin is an N-glycosidase that specifically targets a single adenine residue (A4324 in rat 28S rRNA) within a universally conserved GAGA sequence in the sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA).[7][8]

The enzymatic reaction involves the cleavage of the N-glycosidic bond, removing the adenine base from the ribose-phosphate backbone of the rRNA. This depurination event irreversibly inactivates the ribosome, rendering it incapable of binding to elongation factors and participating in protein synthesis.[7] The catalytic efficiency of saporin is remarkably high, with a single molecule capable of inactivating numerous ribosomes.

Inhibition of Protein Synthesis and Induction of Apoptosis

The widespread inactivation of ribosomes leads to a rapid and profound inhibition of protein synthesis , depriving the cell of essential proteins required for its survival.[5] This cellular stress triggers a cascade of events culminating in programmed cell death, or apoptosis .[4] The induction of apoptosis by saporin has been shown to be a caspase-dependent process.[4]

Quantitative Data on Saporin Immunotoxin Efficacy

The potency of saporin immunotoxins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the immunotoxin required to inhibit cell viability or protein synthesis by 50%. The IC50 values can vary significantly depending on the target antigen, the cell line, and the specific immunotoxin construct.

| Immunotoxin Target | Cell Line | IC50 (M) | Reference |

| CD7 | HSB-2 (T-ALL) | 2.3 x 10-10 | [9] |

| CD5 | T-lymphocytes | 3.2 x 10-10 | [9] |

| CD3 | Stimulated T-lymphocytes | 2.1 x 10-10 | [9] |

| CD19 | NALM-6 (B-ALL) | Varies (dose-dependent) | [9] |

| CD22 | Daudi/Raji (B-cell lymphoma) | 1.5 - 6.0 x 10-10 | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of saporin immunotoxins on target cells by measuring their metabolic activity.

Materials:

-

Target cells

-

Saporin immunotoxin

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the saporin immunotoxin in complete culture medium.

-

Remove the culture medium from the cells and replace it with the immunotoxin dilutions. Include a negative control (medium only) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Ribosome Inactivation Assay (Cell-Free Translation System)

This assay directly measures the enzymatic activity of saporin by quantifying its ability to inhibit protein synthesis in a cell-free system.[3]

Materials:

-

Rabbit reticulocyte lysate

-

Amino acid mixture (minus leucine)

-

[3H]-leucine

-

Luciferase mRNA (or other suitable mRNA template)

-

Saporin or saporin immunotoxin

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing rabbit reticulocyte lysate, amino acid mixture, and [3H]-leucine.

-

Add serial dilutions of saporin or the immunotoxin to the reaction mixture. Include a control with no saporin.

-

Initiate the translation reaction by adding the mRNA template.

-

Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated proteins on glass fiber filters and wash thoroughly with TCA.

-

Measure the amount of incorporated [3H]-leucine in each filter using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition relative to the control and determine the concentration of saporin required for 50% inhibition.

Visualizing the Mechanism of Action

Signaling Pathway of Saporin Immunotoxin Action

Caption: The signaling pathway of a saporin immunotoxin from cell surface binding to the induction of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: A typical experimental workflow for determining the cytotoxicity of a saporin immunotoxin using the MTT assay.

Logical Relationship of Saporin's Mechanism of Action

References

- 1. mdpi.com [mdpi.com]

- 2. Saporin Toxin Delivered by Engineered Colloidal Nanoparticles Is Strongly Effective against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsbio.com [atsbio.com]

- 4. mdpi.com [mdpi.com]

- 5. atsbio.com [atsbio.com]

- 6. mdpi.com [mdpi.com]

- 7. atsbio.com [atsbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Immunotoxins and Other Conjugates Containing Saporin-S6 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

how does I-SAP induce targeted cell death

An In-Depth Technical Guide to I-SAP Induced Targeted Cell Death

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which this compound (Substance P-Saporin conjugate) induces targeted cell death. It details the molecular interactions, cellular pathways, and experimental methodologies crucial for understanding and applying this technology in research and drug development.

Core Mechanism of Action

This compound is a targeted toxin designed to selectively eliminate cells expressing the Neurokinin-1 receptor (NK-1R).[1] Its mechanism is a multi-step process that begins with targeted binding and culminates in the catalytic shutdown of the cell's protein synthesis machinery, leading to apoptosis.

1.1. Targeting and Internalization: The specificity of this compound is conferred by the Substance P (SP) peptide component, an undecapeptide neurotransmitter that is the natural ligand for the NK-1R.[1][2]

-

Binding: The SP moiety of the this compound conjugate binds with high affinity to the NK-1R on the surface of the target cell.[1][3]

-

Endocytosis: Upon binding, the entire this compound/NK-1R complex is internalized into the cell via endocytosis, a process where the cell membrane engulfs the complex to form an endosome.[4]

-

Intracellular Trafficking: The conjugate is trafficked through the endosomal pathway. For the saporin to exert its effect, it must escape the endosome and translocate into the cytosol, where its ribosomal targets are located.

1.2. Saporin-Mediated Ribosome Inactivation: Saporin is a highly potent Type I ribosome-inactivating protein (RIP).[5] Unlike Type II RIPs such as ricin, saporin lacks its own cell-binding domain, rendering it non-toxic to cells unless it is delivered into the cytosol by a targeting agent.[4][6]

-

Enzymatic Activity: Saporin functions as an rRNA N-glycosidase.[5][7]

-

Mechanism: It catalytically cleaves a specific adenine base (A4324 in rat liver 28S rRNA) from a universally conserved GAGA loop in the large ribosomal RNA (rRNA) subunit.[7]

-

Consequence: The removal of this single adenine base completely and irreversibly inactivates the ribosome, halting its ability to synthesize proteins.[2][6] This leads to a rapid cessation of all cellular protein production, an event known as "ribotoxic stress."

Signaling Pathways for this compound Induced Cell Death

The inhibition of protein synthesis is a potent trigger for programmed cell death, primarily through apoptosis. Saporin has been shown to activate multiple apoptotic pathways.

2.1. Intrinsic (Mitochondrial) Pathway: This is considered a major pathway for saporin-induced apoptosis.[5]

-

Initiation: Ribotoxic stress and other cellular insults caused by saporin lead to the activation of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates Caspase-9.

-

Execution: Active Caspase-9 cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7, which then execute the final stages of apoptosis by cleaving key cellular substrates.[5][7]

2.2. Extrinsic Pathway and Other Mechanisms: Some studies indicate that saporin can also engage the extrinsic apoptotic pathway.

-

Caspase-8 Activation: Saporin has been observed to activate Caspase-8, a key initiator of the extrinsic pathway, although the precise mechanism is less defined than the intrinsic pathway.[7]

-

Oxidative Stress: Saporin delivery can induce a transcriptional response consistent with oxidative stress and DNA damage. The use of antioxidants like N-acetylcysteine can partially block saporin-induced apoptosis, suggesting reactive oxygen species (ROS) contribute to the cell death process.

-

PARP Cleavage: A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by effector caspases, which is consistently observed in saporin-mediated cell death.

References

- 1. Facebook [cancer.gov]

- 2. Saporin Toxin Delivered by Engineered Colloidal Nanoparticles Is Strongly Effective against Cancer Cells [mdpi.com]

- 3. Destruction of neurokinin-1 receptor expressing cells in vitro and in vivo using substance P-saporin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome inactivating protein saporin induces apoptosis through mitochondrial cascade, independent of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Ribosome-Inactivating Properties of Saporin

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of saporin, a potent Type 1 Ribosome-Inactivating Protein (RIP). It details its mechanism of action, structure-function relationships, and the experimental protocols used to characterize its activity. Quantitative data are presented to facilitate comparative analysis, and key processes are visualized to enhance understanding.

Introduction: The Profile of a Potent Toxin

Saporin is a protein toxin derived from the seeds of the soapwort plant, Saponaria officinalis.[1][2] It belongs to the family of Type 1 RIPs, which are characterized as single-chain enzymatic proteins.[2][3] Unlike Type 2 RIPs such as ricin, saporin lacks a B chain, the lectin domain responsible for binding to cell surface carbohydrates and facilitating entry into the cell.[1][2] This structural difference renders saporin itself unable to efficiently enter cells, making it relatively non-toxic extracellularly and safe to handle.[1] However, when delivered to the cytosol, saporin exhibits exceptionally high catalytic activity, making it a powerful tool for targeted cell killing in research and therapeutic applications.[1][4] Its remarkable stability, resistance to denaturation, and retained efficacy after chemical conjugation have made it an ideal candidate for the construction of targeted therapeutics, particularly immunotoxins.[4][5]

Core Mechanism: Catalytic Inactivation of Ribosomes

The primary mechanism of saporin's cytotoxicity is the irreversible enzymatic inactivation of ribosomes, leading to a complete halt in protein synthesis.[4][6]

2.1 N-glycosidase Activity Saporin functions as an rRNA N-glycosidase (EC 3.2.2.22).[7][8] Its catalytic action specifically targets a single adenine residue (A4324 in rat 28S rRNA) located within a universally conserved GAGA tetraloop on the 28S rRNA of the large (60S) ribosomal subunit.[7] Saporin cleaves the N-glycosidic bond of this specific adenine, effectively removing the base from the ribose-phosphate backbone—a process known as depurination.[1][6] This depurination event renders the ribosome unable to bind elongation factors, thereby irreversibly inhibiting protein synthesis.[1] Some studies indicate that saporin isoforms may also depurinate other nucleic acids, including messenger RNA (mRNA), transfer RNA (tRNA), and DNA.[8]

2.2 Structure-Function Relationship Saporin is a single polypeptide chain with a molecular weight of approximately 30 kDa.[2] Its single-chain (Type 1 RIP) nature is fundamental to its application profile. The absence of an intrinsic cell-binding domain means its potent cytotoxic activity is contingent upon a delivery vehicle. This has led to its widespread use in creating targeted toxins, where saporin is conjugated to a ligand—such as a monoclonal antibody or peptide—that directs it to a specific cell surface receptor.[9][10] Upon binding, the entire conjugate is internalized, allowing saporin to reach its cytosolic target: the ribosome.

References

- 1. Saporin - Wikipedia [en.wikipedia.org]

- 2. atsbio.com [atsbio.com]

- 3. Immunotoxins and Other Conjugates Containing Saporin-S6 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsbio.com [atsbio.com]

- 5. Saporin-S6: A Useful Tool in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cytotoxic activity of ribosome-inactivating protein saporin-6 is attributed to its rRNA N-glycosidase and internucleosomal DNA fragmentation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Saporin, a Polynucleotide–Adenosine Nucleosidase, May Be an Efficacious Therapeutic Agent for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Use of Immunotoxin-Saporin (I-SAP) Conjugates in Neuroscience Research: A Technical Guide

A Note on Terminology: The term "I-SAP" is not a standardized signifier in neuroscience research. Based on the common use of saporin-based immunotoxins for targeted cell ablation, this guide will focus on Immunotoxin-Saporin (this compound) conjugates. Saporin is a potent ribosome-inactivating protein that, when conjugated to a targeting moiety (such as an antibody or a ligand), can selectively eliminate specific populations of neurons. This technique, often referred to as "molecular surgery," is a powerful tool for understanding the function of distinct neural circuits.

This technical guide provides an in-depth overview of the use of this compound conjugates in neuroscience research, aimed at researchers, scientists, and drug development professionals. It covers the mechanism of action, experimental protocols, data presentation, and the signaling pathways involved in saporin-induced cell death.

Mechanism of Action

Saporin is a type I ribosome-inactivating protein (RIP) isolated from the soapwort plant, Saponaria officinalis.[1][2] By itself, saporin is unable to enter cells. However, when conjugated to a molecule that binds to a specific cell surface receptor or antigen, the resulting immunotoxin is internalized by the target cell.[1][2]

Once inside the cell, saporin is released into the cytoplasm where it acts as a potent N-glycosidase. It specifically cleaves an adenine base from the 28S rRNA of the large ribosomal subunit, leading to the irreversible inhibition of protein synthesis and subsequent cell death via apoptosis.[1][3][4] The high stability and potent cytotoxicity of saporin make it an ideal candidate for creating highly specific and effective lesioning agents.[3]

Common this compound Conjugates in Neuroscience

Several this compound conjugates have been developed to target specific neuronal populations. The choice of conjugate depends on the research question and the specific cell type to be ablated.

-

192 IgG-Saporin: This immunotoxin targets the p75 neurotrophin receptor (p75NTR), which is expressed on cholinergic neurons of the basal forebrain in rats.[1][2] It is widely used to create models of cholinergic deficit relevant to Alzheimer's disease and to study the role of these neurons in learning, memory, and attention.[1][3]

-

Anti-DBH-Saporin: This conjugate targets dopamine β-hydroxylase (DBH), an enzyme found in noradrenergic and adrenergic neurons.[5][6][7] It is used to lesion noradrenergic neurons, particularly in the locus coeruleus, to investigate their role in arousal, stress, and mood disorders.[5][7]

-

Orexin-Saporin: This conjugate uses the neuropeptide orexin (also known as hypocretin) to target neurons expressing orexin receptors. The loss of orexin neurons is linked to narcolepsy.[8][9]

-

Substance P-Saporin (SP-Saporin): This conjugate targets neurons expressing the neurokinin-1 (NK1) receptor, which is involved in pain and itch signaling pathways.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound conjugates in vivo.

Stereotaxic Injection of this compound

Stereotaxic surgery is the standard method for delivering this compound conjugates to specific brain regions in rodents.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

-

Stereotaxic frame

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Dental drill

-

This compound conjugate and vehicle control (e.g., sterile saline)

-

Surgical tools (scalpel, forceps, etc.)

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level. Shave the scalp and clean with an antiseptic solution.

-

Incision and Craniotomy: Make a midline incision to expose the skull. Identify the bregma and lambda landmarks. Based on a stereotaxic atlas, determine the coordinates for the target brain region. Use the dental drill to create a small burr hole in the skull at the desired coordinates.

-

Injection: Lower the injection needle to the target depth. Infuse the this compound conjugate or vehicle control at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage.[12][13] Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.[13]

-

Closure and Recovery: Slowly retract the needle. Suture the incision and administer post-operative analgesics. Monitor the animal closely during recovery.

Histological Verification of Lesion

Immunohistochemistry (IHC) is used to confirm the selective loss of the targeted neuronal population.

Materials:

-

Perfusion solutions (saline, paraformaldehyde)

-

Vibratome or cryostat for sectioning

-

Primary antibodies against a marker for the target neurons (e.g., choline acetyltransferase [ChAT] for cholinergic neurons, tyrosine hydroxylase [TH] or DBH for noradrenergic neurons) and a general neuronal marker (e.g., NeuN).

-

Fluorescently-labeled secondary antibodies

-

Microscope for imaging

Procedure:

-

Tissue Perfusion and Fixation: After a post-operative survival period (typically 2-4 weeks), deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Sectioning: Dissect the brain and post-fix overnight. Section the brain into coronal or sagittal slices using a vibratome or cryostat.

-

Immunostaining:

-

Wash the sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary.[14]

-

Block non-specific binding sites with a blocking solution (e.g., normal serum in PBS with Triton X-100).[15]

-

Incubate the sections with the primary antibody overnight at 4°C.[15]

-

Wash the sections and incubate with the appropriate secondary antibody.[15]

-

Mount the sections on slides and coverslip with mounting medium.

-

-

Imaging and Quantification: Image the stained sections using a fluorescence or confocal microscope. Quantify the number of labeled cells in the target region in both this compound and control animals to determine the extent of the lesion.[16][17]

Data Presentation

Quantitative data from this compound studies should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Quantification of Cholinergic Neuron Loss in the Nucleus Basalis Magnocellularis (NBM) after 192 IgG-Saporin Infusion

| Treatment Group | Dose (µg/µl) | Number of ChAT-positive cells in NBM (mean ± SEM) | % Reduction vs. Sham |

| Sham | 0 | 250 ± 20 | 0% |

| 192 IgG-Saporin (Low) | 0.15 | 120 ± 15 | 52% |

| 192 IgG-Saporin (High) | 0.45 | 45 ± 8 | 82% |

Data are hypothetical and for illustrative purposes, based on typical findings.[1]

Table 2: Behavioral Performance in the 5-Choice Serial Reaction Time Task (5-CSRTT) after Cholinergic Lesion

| Treatment Group | Accuracy (%) (mean ± SEM) | Premature Responses (mean ± SEM) | Omissions (mean ± SEM) |

| Sham | 85 ± 3 | 5 ± 1 | 8 ± 2 |

| 192 IgG-Saporin | 68 ± 5 | 15 ± 3 | 20 ± 4 |

Data are hypothetical and for illustrative purposes, based on typical findings in attentional tasks following cholinergic lesions.[3][4]

Table 3: Neurochemical Analysis of Acetylcholine (ACh) Efflux in the Prefrontal Cortex

| Treatment Group | Basal ACh Efflux (fmol/10 min) (mean ± SEM) | Task-evoked ACh Efflux (fmol/10 min) (mean ± SEM) |

| Sham | 5.2 ± 0.8 | 8.5 ± 1.2 |

| 192 IgG-Saporin | 2.1 ± 0.5 | 3.5 ± 0.7 |

Data are hypothetical and for illustrative purposes, based on microdialysis studies.[1]

Signaling Pathways and Experimental Workflows

Saporin-Induced Apoptotic Pathway

Saporin-induced inhibition of protein synthesis triggers a cellular stress response that ultimately leads to apoptosis. This process involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.

References

- 1. Selective Behavioral and Neurochemical Effects of Cholinergic Lesions Produced by Intrabasalis Infusions of 192 IgG-Saporin on Attentional Performance in a Five-Choice Serial Reaction Time Task - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioural, histological and immunocytochemical consequences following 192 IgG-saporin immunolesions of the basal forebrain cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. academic.oup.com [academic.oup.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Saporin-Induced Lesions of Three Arousal Populations on Daily Levels of Sleep and Wake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Substance P–saporin lesion of neurons with NK1 receptors in one chemoreceptor site in rats decreases ventilation and chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 13. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Intestinal Alkaline Phosphatase (I-SAP): A Potential Modulator of Cancer Biology

For Immediate Release

A deep dive into the multifaceted role of Intestinal-specific Alkaline Phosphatase (I-SAP) reveals its potential as a significant player in cancer biology, particularly in the context of colorectal cancer. This technical guide explores the current understanding of this compound's mechanisms of action, its potential as a biomarker, and its emerging therapeutic applications, providing valuable insights for researchers, scientists, and drug development professionals.

Intestinal-specific alkaline phosphatase (this compound), an enzyme primarily expressed in the small intestine, plays a crucial role in maintaining gut homeostasis. Its functions extend beyond simple digestion, encompassing the detoxification of inflammatory molecules like lipopolysaccharide (LPS), regulation of the gut microbiome, and modulation of intestinal inflammation. Emerging evidence now suggests that these functions may have profound implications for the development and progression of cancer, particularly inflammation-driven malignancies such as colorectal cancer.

This compound's Anti-Inflammatory Role and Its Impact on Cancer-Related Signaling Pathways

A key mechanism through which this compound may influence cancer biology is its ability to dephosphorylate and detoxify LPS, a component of the outer membrane of Gram-negative bacteria.[1] LPS is a potent trigger of inflammatory responses through the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). Chronic activation of these pathways is a well-established driver of tumorigenesis.

By neutralizing LPS in the gut lumen, this compound can mitigate intestinal inflammation, thereby potentially reducing the risk of developing colitis-associated cancer. Studies have shown that STAT3 is a critical factor in the development of colitis-associated cancer, and its activation can be influenced by inflammatory signals.[2][3][4][5][6] The ability of this compound to dampen these inflammatory signals highlights its potential as a tumor-suppressive agent.

The NF-κB signaling pathway is another critical player in inflammation and cancer.[7][8][9][10] Its activation can promote cell survival, proliferation, and angiogenesis. While direct studies quantifying the effect of this compound on NF-κB activation in cancer cells are limited, its role in LPS detoxification strongly suggests an indirect modulatory effect on this pathway.

This compound Expression in Colorectal Cancer: A Potential Biomarker

Analysis of gene expression data from publicly available databases such as The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) provides insights into the expression of the ALPI gene, which codes for this compound, in colorectal cancer. These datasets can be utilized to compare ALPI mRNA levels between tumor and normal tissues, offering a quantitative perspective on its potential role as a biomarker.

| Dataset | Comparison | Observation |

| TCGA-COADREAD | Tumor vs. Normal | Analysis of TCGA data for Colon Adenocarcinoma (COAD) and Rectum Adenocarcinoma (READ) can reveal differential expression of the ALPI gene. |

| GEO: GSE44076 [11] | Tumor vs. Normal Adjacent Mucosa vs. Healthy Mucosa | This dataset allows for a nuanced comparison of ALPI expression in different tissue states within and between individuals. |

| GEO: GSE39582 [2][12][13][14][15] | Colon Cancer Subtypes | Analysis of this dataset can determine if ALPI expression varies across different molecular subtypes of colon cancer, potentially indicating prognostic significance. |

Note: The table above summarizes the potential for data analysis from these datasets. Specific quantitative results would require direct bioinformatic analysis of the raw data.

Immunohistochemical studies on human colorectal cancer tissues can further elucidate the protein expression levels of this compound. A comprehensive review of such studies is necessary to compile quantitative data on the percentage of tumors with altered this compound expression compared to normal colonic mucosa.

Therapeutic Potential of this compound Supplementation

The tumor-suppressive potential of this compound has been explored in preclinical models of intestinal tumorigenesis. The AOM/DSS (azoxymethane/dextran sodium sulfate) mouse model, which mimics colitis-associated cancer, is a key platform for these investigations.[3][6][15][16][17][18] Oral supplementation with this compound in these models could potentially reduce tumor multiplicity, size, and overall tumor load by mitigating chronic inflammation.

| Preclinical Model | Intervention | Potential Outcome Measures |

| AOM/DSS Mouse Model | Oral this compound Supplementation | Tumor number, tumor size, tumor load, histological score of inflammation, levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), phosphorylation status of STAT3 and NF-κB pathway components. |

| APCMin/+ Mouse Model | Oral this compound Supplementation | Number and size of intestinal polyps. |

| Colon Cancer Xenograft Model | Systemic or Local this compound Administration | Tumor growth rate, tumor volume, markers of proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3). |

Note: This table outlines potential experimental designs. Specific quantitative data from such studies are needed to fully validate the therapeutic efficacy of this compound.

Key Experimental Protocols

To further investigate the role of this compound in cancer biology, standardized and detailed experimental protocols are essential.

Measurement of this compound Activity in Cell Lines (e.g., Caco-2)

This protocol is adapted from a method for assessing alkaline phosphatase activity in differentiated Caco-2 cells.[11]

-

Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Substrate Preparation: Prepare a solution of p-Nitrophenyl phosphate (pNPP) in a suitable buffer (e.g., Tris-HCl, pH 9.5).

-

Incubation: Add the pNPP solution to the apical side of the Caco-2 cell monolayer and incubate at 37°C.

-

Measurement: At defined time points, collect aliquots from the apical compartment. Stop the reaction by adding a strong base (e.g., NaOH).

-

Quantification: Measure the absorbance of the resulting p-nitrophenol at 405 nm. The rate of p-nitrophenol production is proportional to the this compound activity.

In Vivo Model of Colitis-Associated Cancer (AOM/DSS Model)

This protocol provides a general framework for inducing colitis-associated colorectal cancer in mice.[3][6][15][16][17][18]

-

Acclimatization: Acclimate mice to the facility for at least one week.

-

Carcinogen Injection: Administer a single intraperitoneal injection of azoxymethane (AOM).

-

DSS Administration: After a recovery period, provide dextran sodium sulfate (DSS) in the drinking water for a defined period (e.g., 5-7 days) to induce colitis.

-

Recovery: Replace the DSS solution with regular drinking water for a recovery period (e.g., 14-21 days).

-

Cycles: Repeat the DSS/recovery cycles as required by the experimental design.

-

This compound Treatment: Oral gavage or supplementation of this compound in the drinking water can be initiated before, during, or after the AOM/DSS treatment.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and collect colonic tissues for tumor enumeration, size measurement, histological analysis, and molecular assays.

Future Directions

While the current evidence is promising, further research is needed to fully elucidate the role of this compound in cancer biology. Key areas for future investigation include:

-

Direct Effects on Cancer Cell Signaling: Quantitative studies are needed to determine the direct impact of this compound on key oncogenic signaling pathways, such as Wnt/β-catenin and Epidermal Growth Factor Receptor (EGFR) signaling, in colorectal cancer cells.

-

Preclinical Efficacy Studies: Rigorous preclinical studies using various mouse models of colorectal cancer are required to establish the therapeutic efficacy of this compound supplementation, with detailed analysis of tumor growth, progression, and molecular markers.

-

Clinical Validation: Ultimately, clinical trials will be necessary to evaluate the safety and efficacy of this compound as a preventive or therapeutic agent for colorectal cancer in humans.

References

- 1. Reduced colitis-associated colon cancer in fat-1 (n-3 fatty acid desaturase) transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Immune-Related Prognostic Signatures in the Tumor Microenvironment of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of a Small-Molecule STAT3 Inhibitor in a Mouse Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. YAP Activates STAT3 Signalling to Promote Colonic Epithelial Cell Proliferation in DSS-Induced Colitis and Colitis Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NFkB is essential for activin-induced colorectal cancer migration via upregulation of PI3K-MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variable NF-κB pathway responses in colon cancer cells treated with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nuclear Factor Kappa B (NF-kB) Signaling Pathway Through Exercise-Induced Simulated Dopamine Against Colon Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GEO Accession viewer [ncbi.nlm.nih.gov]

- 12. GEO Accession viewer [ncbi.nlm.nih.gov]

- 13. SubtypeExploreR [subtypeexplorer.qub.ac.uk]

- 14. Identification of Subtypes and a Prognostic Gene Signature in Colon Cancer Using Cell Differentiation Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene expression classification of colon cancer into molecular subtypes: characterization, validation, and prognostic value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prevention of Colitis-Associated Cancer via Oral Administration of M13-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synbiotics suppress colitis-induced tumorigenesis in a colon-specific cancer mouse model [plos.figshare.com]

- 18. Prevention of Colitis-Associated Cancer via Oral Administration of M13-Loaded Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Magic Bullet" Reloaded: A Technical Guide to the History and Development of Saporin-Based Targeted Toxins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of saporin, a potent plant-derived toxin, from its discovery to its current role as a sophisticated tool in the development of targeted therapies. We will delve into the history of its development, its mechanism of action, and provide detailed experimental protocols and quantitative data to support researchers in this field.

A Historical Perspective: The Genesis of a Targeted Toxin

The concept of a "magic bullet," a compound that could selectively target and eliminate disease-causing agents without harming healthy tissue, was first proposed by Nobel laureate Paul Ehrlich over a century ago.[1] This visionary idea laid the groundwork for the development of targeted therapies. The modern iteration of this concept came to fruition with the discovery and characterization of ribosome-inactivating proteins (RIPs).

In 1983, Fiorenzo Stirpe and his colleagues characterized saporin, a Type 1 RIP isolated from the seeds of the soapwort plant, Saponaria officinalis.[2][3] Unlike Type 2 RIPs such as ricin, saporin consists of a single polypeptide chain and lacks a cell-binding domain, rendering it non-toxic to cells on its own.[2][3] This inherent safety profile, combined with its remarkable stability and high enzymatic activity, made saporin an ideal candidate for the creation of targeted toxins.[3][4]

The strategy was simple yet elegant: by chemically linking saporin to a targeting moiety, such as a monoclonal antibody (mAb) or a peptide that recognizes a specific cell surface antigen, the toxin could be delivered exclusively to a desired cell population. This led to the development of the first saporin-based immunotoxins, which demonstrated potent and specific cytotoxicity against target cells.

One of the earliest and most impactful applications of this technology was in the field of neuroscience. The development of 192-IgG-Saporin, an immunotoxin targeting the p75 neurotrophin receptor on cholinergic neurons, provided researchers with a powerful tool to create animal models of Alzheimer's disease by selectively eliminating these neurons.[1] Another pioneering immunotoxin, OX7-SAP, which targets the Thy1.1 antigen on rat neurons, further solidified the utility of saporin-based reagents in neurobiological research.

While saporin-based targeted toxins have become indispensable tools in basic research, their translation to the clinic, particularly for cancer therapy, has been met with both promise and challenges. Despite numerous preclinical studies demonstrating significant anti-tumor activity, no saporin-based immunotoxin has yet received regulatory approval as a therapeutic drug.[4] Ongoing research focuses on improving their clinical efficacy and safety profiles through protein engineering, novel conjugation strategies, and combination therapies.

Mechanism of Action: A Multi-faceted Approach to Cell Killing

Saporin's primary mechanism of action is the irreversible inactivation of ribosomes, the cellular machinery responsible for protein synthesis. This process is highly efficient, with a single molecule of saporin capable of inactivating thousands of ribosomes per minute.

Ribosome Inactivation

As a potent N-glycosidase, saporin specifically cleaves an adenine base from a highly conserved loop in the 28S ribosomal RNA of the large ribosomal subunit.[3] This depurination event completely abrogates the ribosome's ability to bind elongation factors, thereby halting protein synthesis and ultimately leading to cell death.

Intracellular Trafficking and Induction of Apoptosis

For saporin to exert its cytotoxic effect, it must first be internalized by the target cell and then translocate from endocytic vesicles to the cytosol where its ribosomal targets reside. The journey of a saporin-based immunotoxin is a multi-step process:

-

Binding and Internalization: The targeting moiety of the immunotoxin binds to its specific cell surface receptor, triggering receptor-mediated endocytosis.

-

Endosomal Trafficking: The immunotoxin is then trafficked through the endosomal pathway, moving from early to late endosomes and then to lysosomes.

-

Endosomal Escape: A critical and often rate-limiting step is the escape of the saporin molecule from the endosome into the cytosol. The exact mechanism of this translocation is not fully understood but is thought to be a key determinant of an immunotoxin's potency.

-

Ribosome Inactivation and Apoptosis: Once in the cytosol, saporin rapidly inactivates ribosomes, leading to a cascade of events that culminate in programmed cell death, or apoptosis.

The inhibition of protein synthesis by saporin triggers a cellular stress response that activates the intrinsic apoptotic pathway. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. Key players in this pathway include the initiator caspase-9 and the executioner caspase-3. The activation of these caspases leads to the cleavage of essential cellular proteins and the characteristic morphological changes associated with apoptosis.

Recent studies suggest that saporin's cytotoxicity may not be solely dependent on ribosome inactivation. There is evidence that saporin can also induce oxidative stress and DNA damage, further contributing to its cell-killing activity.

Signaling Pathway of Saporin-Induced Apoptosis

Caption: Saporin immunotoxin-induced apoptosis pathway.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various saporin-based targeted toxins from published literature. This data provides a comparative overview of their potency against different cell lines and in various animal models.

Table 1: In Vitro Cytotoxicity of Saporin-Based Immunotoxins

| Immunotoxin (Target) | Cell Line | Cell Type | IC50 (pM) | Reference |

| HB2-Saporin (CD7) | HSB-2 | T-cell acute lymphoblastic leukemia | 4.5 | [1] |

| Anti-CD19-Saporin | Daudi | Burkitt's lymphoma | ~10-100 | [3] |

| Anti-CD22-Saporin | Ramos | Burkitt's lymphoma | ~10-100 | [3] |

| Anti-CD30-Saporin | L540 | Hodgkin's lymphoma | ~1-10 | [3] |

| Anti-CD38-Saporin | Namalwa | Burkitt's lymphoma | ~100-1000 | |

| Rituximab-Saporin (CD20) | Raji | Burkitt's lymphoma | ~100-300 | [1] |

| Ep2-Saporin (HMW-MAA) | Melanoma | Melanoma | ~100 | |

| JL1-Saporin (CD43) | CCRF-CEM | T-cell leukemia | 5.6 | |

| JL1-Saporin (CD43) | Jurkat | T-cell leukemia | 55 |

IC50 values represent the concentration of immunotoxin required to inhibit cell growth or protein synthesis by 50%. Values are approximate and can vary depending on the specific experimental conditions.

Table 2: In Vivo Efficacy of Saporin-Based Immunotoxins in Animal Models

| Immunotoxin (Target) | Animal Model | Tumor Type | Therapeutic Effect | Reference |

| HB2-Saporin (CD7) | SCID mice | T-cell ALL | Significant increase in survival | [1] |

| Anti-CD19/CD22/CD38 Saporin Cocktail | SCID mice | Disseminated B-cell lymphoma | 100% cure rate | [3] |

| Anti-CD30-Saporin | SCID mice | Anaplastic large-cell lymphoma | Complete remission in a high percentage of mice | |

| hJ591-Saporin (PSMA) | Athymic nude mice | Prostate cancer | 5- to 6-fold reduction in tumor growth | |

| OX7-Saporin (Thy1.1) | Nude mice | Peritoneal T-cell lymphoma | 99.999% tumor cell eradication |

SCID: Severe Combined Immunodeficient; ALL: Acute Lymphoblastic Leukemia; PSMA: Prostate-Specific Membrane Antigen.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of saporin-based targeted toxins.

Synthesis of Saporin-Antibody Conjugates using SPDP

This protocol describes the chemical conjugation of saporin to a monoclonal antibody using the heterobifunctional crosslinker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Materials:

-

Monoclonal antibody (mAb)

-

Saporin

-

SPDP (succinimidyl 3-(2-pyridyldithio)propionate)

-

Dithiothreitol (DTT)

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium acetate buffer, pH 4.5

-

Sephadex G-25 desalting column

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Derivatization of Antibody with SPDP:

-

Dissolve the mAb in PBS at a concentration of 5-10 mg/mL.

-

Dissolve SPDP in anhydrous dimethylformamide (DMF) to a concentration of 20 mM.

-

Add a 5- to 10-fold molar excess of the SPDP solution to the mAb solution with gentle stirring.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess SPDP by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

-

Determine the average number of pyridyl disulphide groups introduced per mAb molecule by measuring the release of pyridine-2-thione after reduction with DTT at A343.

-

-

Derivatization of Saporin with SPDP:

-

Follow the same procedure as for the antibody, using saporin instead of the mAb.

-

-

Reduction of Derivatized Saporin:

-

To the SPDP-derivatized saporin, add DTT to a final concentration of 50 mM from a 1 M stock solution in water.

-

Incubate for 30 minutes at room temperature to reduce the disulfide bonds and expose the thiol groups.

-

Remove excess DTT by passing the solution through a Sephadex G-25 column equilibrated with PBS.

-

-

Conjugation of Derivatized Antibody and Reduced Saporin:

-

Mix the SPDP-derivatized mAb with the thiol-containing saporin at a molar ratio of 1:2 to 1:5 (mAb:saporin).

-

Allow the reaction to proceed overnight at 4°C with gentle stirring.

-

The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

-

Purification of the Immunotoxin:

-

Purify the immunotoxin conjugate from unconjugated mAb and saporin using size-exclusion chromatography (SEC).

-

Collect fractions and analyze by SDS-PAGE to confirm the presence of the conjugate and assess its purity.

-

Pool the fractions containing the purified immunotoxin, concentrate, and sterilize by filtration.

-

In Vitro Cytotoxicity Assay

This protocol describes a colorimetric assay to determine the cytotoxic activity of a saporin-based immunotoxin on target cells using the XTT reagent.

Materials:

-

Target cells and control (non-target) cells

-

Complete cell culture medium

-

Saporin immunotoxin

-

Saporin alone (as a control)

-

Control immunotoxin (irrelevant specificity)

-

96-well flat-bottom microtiter plates

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Harvest cells in the logarithmic growth phase and determine cell viability (should be >95%).

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Treatment with Immunotoxin:

-

Prepare serial dilutions of the saporin immunotoxin, saporin alone, and the control immunotoxin in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted immunotoxins or controls to the appropriate wells in triplicate.

-

Include wells with cells and medium only as a negative control (100% viability).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling reagent.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plates for 4-6 hours at 37°C in a humidified 5% CO2 atmosphere, or until a color change is apparent.

-

Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the immunotoxin concentration and determine the IC50 value.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a saporin-based immunotoxin in a severe combined immunodeficient (SCID) mouse model.

Materials:

-

SCID mice (or other appropriate immunodeficient strain)

-

Tumor cells (e.g., human leukemia or lymphoma cell line)

-

Saporin immunotoxin

-

Vehicle control (e.g., PBS)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells and resuspend them in sterile PBS or culture medium at the desired concentration.

-

Inject the tumor cells into the mice. The route of administration will depend on the tumor model (e.g., intravenously for a disseminated leukemia model, subcutaneously for a solid tumor model).

-

-

Treatment:

-

Once the tumors are established (e.g., palpable for subcutaneous models, or a few days after injection for disseminated models), randomize the mice into treatment and control groups.

-

Administer the saporin immunotoxin or vehicle control to the mice. The dose, route of administration (e.g., intravenous, intraperitoneal), and treatment schedule will need to be optimized for each immunotoxin and tumor model.

-

-

Monitoring:

-

Monitor the mice regularly for signs of tumor progression and toxicity (e.g., body weight loss, changes in behavior).

-

For subcutaneous tumor models, measure the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

For disseminated tumor models, monitor the mice for signs of disease (e.g., hind-limb paralysis) and survival.

-

-

Endpoint and Analysis:

-

The primary endpoints are typically tumor growth inhibition and/or increased survival time.

-

At the end of the study, euthanize the mice and collect tumors and organs for further analysis (e.g., histology, immunohistochemistry).

-

Analyze the data statistically to determine the significance of the treatment effect.

-

Quality Control of Saporin-Based Immunotoxins

Ensuring the quality, purity, and potency of the final immunotoxin product is crucial for both research and potential clinical applications.

Key Quality Control Assays:

-

Purity and Integrity: Assessed by SDS-PAGE under both reducing and non-reducing conditions to visualize the conjugate and any unconjugated components. Size-exclusion HPLC can also be used to determine the purity and aggregation state of the immunotoxin.

-

Concentration: Determined by a protein assay such as the bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm.

-

Potency: The biological activity of the immunotoxin is a critical quality attribute and is typically assessed using an in vitro cytotoxicity assay on a target cell line to determine the IC50 value.

-

Endotoxin Levels: For in vivo studies, it is essential to ensure that the immunotoxin preparation has low levels of endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria. Endotoxin levels are measured using the Limulus Amebocyte Lysate (LAL) test.

-

Binding Activity: The ability of the immunotoxin to bind to its target antigen can be confirmed by flow cytometry or ELISA.

Experimental and Logical Workflows

The development of a saporin-based targeted toxin follows a logical workflow from initial design to preclinical evaluation.

Caption: Workflow for the development of saporin-based targeted toxins.

Conclusion and Future Directions

Saporin-based targeted toxins have evolved from a proof-of-concept "magic bullet" to indispensable tools in biomedical research. Their high potency and specificity have enabled researchers to dissect complex biological systems and create valuable disease models. While the path to clinical approval has been challenging, the field continues to advance. Future developments will likely focus on:

-

Protein Engineering: Modifying saporin to reduce its immunogenicity and improve its therapeutic index.

-

Novel Targeting Moieties: Exploring new antibodies, antibody fragments, and other ligands to target a wider range of diseases.

-

Advanced Conjugation Technologies: Developing site-specific conjugation methods to produce more homogeneous and well-defined immunotoxins.

-

Combination Therapies: Combining saporin-based immunotoxins with other therapeutic modalities, such as chemotherapy or immunotherapy, to enhance their anti-cancer activity.

The continued innovation in this field holds great promise for the development of the next generation of targeted therapies for cancer and other debilitating diseases.

References

- 1. Effectiveness of HB2 (anti-CD7)--saporin immunotoxin in an in vivo model of human T-cell leukaemia developed in severe combined immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of saporin–antibody conjugates for targeting EpCAM positive tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Precision Blade: A Technical Guide to Specific Cell Ablation Using Saporin-Based Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of saporin-based conjugates for specific cell ablation, a powerful technique for researchers and drug development professionals. This document provides a comprehensive overview of the core principles, advantages, and practical considerations for utilizing saporin, a potent ribosome-inactivating protein, to achieve highly selective cell death. While the query mentioned "I-SAP," our investigation indicates a likely reference to targeted saporin conjugates, the focus of this guide. We will also briefly clarify the function of the unrelated protein, iASPP (Inhibitor of Apoptosis-Stimulating Protein of p53).

Introduction: The Power of Targeted Cell Ablation

The ability to eliminate specific cell populations is a cornerstone of modern biological research and a promising avenue for therapeutic intervention. Targeted cell ablation allows for the precise investigation of cellular function in complex biological systems and holds the potential for developing novel treatments for a range of diseases, including cancer, neurological disorders, and chronic pain. Saporin-based conjugates have emerged as a robust and versatile tool for achieving this specificity.

Saporin: A Ribosome-Inactivating Protein for Targeted Cytotoxicity

Saporin is a type I ribosome-inactivating protein (RIP) derived from the plant Saponaria officinalis. By itself, saporin is a potent cytotoxin but lacks the ability to enter cells efficiently. This limitation is ingeniously overcome by conjugating saporin to a targeting moiety, such as a monoclonal antibody or a peptide ligand, that specifically binds to a cell-surface receptor on the target cell population. This targeted delivery mechanism ensures that saporin's cytotoxic effects are confined to the desired cells, minimizing off-target effects.[1][2][3]

Mechanism of Action

Once the saporin conjugate binds to its target receptor, the complex is internalized by the cell, typically through endocytosis. Inside the cell, saporin is released into the cytosol where it exerts its catalytic activity. Saporin is a highly efficient RNA N-glycosidase that specifically removes an adenine residue from a conserved loop of the large ribosomal RNA (rRNA).[4] This irreversible modification of the ribosome leads to the inhibition of protein synthesis, ultimately triggering cell death.[1][4]

Saporin-induced cell death is a complex process involving multiple pathways:

-

Apoptosis: Both caspase-dependent and -independent apoptotic pathways are activated. Saporin can trigger the intrinsic (mitochondrial) pathway of apoptosis.[4][5][6]

-

Necroptosis: In some cases, a form of programmed necrosis can be induced.[5][7]

-

Autophagy: The autophagic pathway can also be activated, contributing to cell death.[5]

-

Oxidative Stress and DNA Damage: Saporin has been shown to induce a transcriptional response consistent with oxidative stress and DNA damage, which contributes to the apoptotic process.[1]

Interestingly, some studies suggest that saporin can induce apoptosis even before a significant inhibition of protein synthesis is observed, indicating that its cytotoxic effects may not be solely dependent on its ribosome-inactivating activity.[4]

Advantages of Using Saporin-Based Conjugates for Cell Ablation

The use of saporin-based conjugates for specific cell ablation offers several distinct advantages over other methods:

-

High Specificity: The primary advantage is the exceptional specificity afforded by the targeting moiety. By choosing an antibody or ligand that recognizes a unique cell surface marker, researchers can selectively eliminate a desired cell population with minimal impact on surrounding tissues.[2][3]

-

Potency: Saporin is a highly potent toxin, meaning that only a small number of molecules need to enter a cell to be effective. This high potency contributes to the efficiency of cell ablation.

-

Versatility: The modular nature of saporin conjugates allows for a wide range of applications. By simply changing the targeting domain, the same cytotoxic payload can be redirected to different cell types.

-

In Vivo Applicability: Saporin conjugates have been successfully used in numerous in vivo studies in animal models to study the function of specific cell populations. For example, the conjugate Substance P-saporin (SSP-SAP) has been used to ablate neurons expressing the NK-1 receptor to study pain pathways.[3][8][9]

-

Low Immunogenicity (in some contexts): For certain applications, particularly in the nervous system, a single administration may be sufficient to achieve the desired effect, reducing the likelihood of a significant immune response.[3]

Clarification: this compound vs. iASPP

The initial query mentioned "this compound." It is important to distinguish this from iASPP (Inhibitor of Apoptosis-Stimulating Protein of p53) . iASPP is an evolutionarily conserved inhibitor of the tumor suppressor p53.[10][11] Its primary role is to prevent apoptosis and cellular senescence.[10][11] Overexpression of iASPP can promote cell survival and has been implicated in the progression of some cancers.[12][13][14] Therefore, the function of iASPP is contrary to the goal of inducing cell ablation. The context of "specific cell ablation" strongly suggests that the intended subject was saporin-based conjugates.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing saporin-based conjugates for cell ablation.

| Conjugate | Target Cell Line(s) | Concentration for Effect | Observed Effect | Reference(s) |

| ch128.1Av/b-SO6 (Saporin) | IM-9, U266 | 1 nM | High level of apoptosis | [1] |

| EC16-1/saporin | SW620, SW620/AD300 | 0.5, 1, 2, and 5 nM | Induction of apoptosis | [15] |

| SSP-SAP (Stable Substance P-Saporin) | Hippocampal GABA neurons (in vivo, rat) | 0.4 ng/10 nl | Selective ablation of hippocampal GABA neurons, leading to hippocampal sclerosis and chronic epilepsy | [8] |

| SP-SAP (Substance P-Saporin) | Terminal cancer patients (Phase I clinical trial) | 1, 2, 4, 8, 16, 32, 64, and 90 mcg (single intrathecal injection) | Assessed for safety and pain reduction | [16] |

| SP-SAP (Substance P-Saporin) | Canines with bone pain | 40 mcg (<30 kg) or 60 mcg (>30 kg) (single injection) | Significant pain reduction | [16] |

Experimental Protocols

This section provides a generalized methodology for a typical in vitro and in vivo cell ablation experiment using a saporin conjugate. Note: Specific parameters such as concentration, incubation time, and delivery method must be optimized for each experimental system.

In Vitro Cell Ablation Protocol

-

Cell Culture: Plate target cells and control (non-target) cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Preparation of Saporin Conjugate: Reconstitute and dilute the saporin conjugate to the desired concentrations in sterile, serum-free medium immediately before use. It is crucial to handle saporin and its conjugates with appropriate safety precautions.

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the saporin conjugate. Include a vehicle-only control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the cell type and the specific conjugate.

-

Assessment of Cell Viability and Death:

-

Viability Assays: Use assays such as MTT, MTS, or PrestoBlue to quantify cell viability.

-

Apoptosis Assays: To determine the mode of cell death, use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays.[1][15]

-

Microscopy: Visualize morphological changes indicative of cell death (e.g., cell shrinkage, membrane blebbing) using phase-contrast or fluorescence microscopy.

-

In Vivo Targeted Cell Ablation Protocol (Example: SSP-SAP in Rodents)

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Perform a craniotomy to expose the target brain region.

-

Microinjection: Slowly inject the saporin conjugate (e.g., SSP-SAP at a concentration of 0.4 ng/10 nl) into the target region using a microinjection pump and a glass micropipette.[8] Inject a vehicle control in a separate cohort of animals.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Behavioral or Physiological Analysis: At a predetermined time point after the injection, perform behavioral tests or physiological recordings to assess the functional consequences of the cell ablation.

-

Histological Verification: Perfuse the animal and collect the brain tissue. Process the tissue for histology (e.g., Nissl staining, immunohistochemistry) to confirm the specific ablation of the target cell population and assess any potential damage to surrounding tissue.

Visualization of Pathways and Workflows

Signaling Pathways of Saporin-Induced Cell Death

Caption: Signaling pathways activated by saporin leading to multiple forms of cell death.

Experimental Workflow for In Vitro Cell Ablation

Caption: A generalized workflow for conducting an in vitro cell ablation experiment.

Logical Relationship of Saporin Conjugate Action

References

- 1. Insights into the mechanism of cell death induced by saporin delivered into cancer cells by an antibody fusion protein targeting the transferrin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Ribosome inactivating protein saporin induces apoptosis through mitochondrial cascade, independent of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Saporin induces multiple death pathways in lymphoma cells with different intensity and timing as compared to ricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsbio.com [atsbio.com]

- 8. atsbio.com [atsbio.com]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Inhibitor of apoptosis-stimulating protein of p53 (iASPP) prevents senescence and is required for epithelial stratification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Inhibitor of Apoptosis-Stimulating Protein of p53 (iASPP) Is Required for Neuronal Survival after Axonal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Downregulation of inhibitor of apoptosis-stimulating protein of p53 inhibits proliferation and promotes apoptosis of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitor of Apoptosis-Stimulating Protein of p53 (iASPP) Is Required for Neuronal Survival after Axonal Injury | PLOS One [journals.plos.org]

- 15. Lipid–Saporin Nanoparticles for the Intracellular Delivery of Cytotoxic Protein to Overcome ABC Transporter-Mediated Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to Targeting Moieties for Saporin Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse targeting moieties utilized in the development of saporin-based targeted toxins. Saporin, a potent ribosome-inactivating protein (RIP) from Saponaria officinalis, is an ideal cytotoxic payload due to its high enzymatic activity and stability.[1][2] Lacking its own cell-binding domain, saporin's toxicity is entirely dependent on its conjugation to a targeting moiety that directs it to a specific cell population.[3][4] This document details these targeting strategies, presents quantitative efficacy data, outlines essential experimental protocols, and visualizes key pathways and workflows.

Overview of Targeting Moieties

The specificity of a saporin conjugate is dictated by the targeting agent attached to it.[3] The choice of moiety depends on the unique cell surface markers of the target cell population. The most common forms include antibodies, peptides, and protein ligands.[3][5]

Antibodies and Their Fragments

Monoclonal antibodies (mAbs) are the most widely used targeting moieties for saporin, creating potent molecules often referred to as immunotoxins (ITs).[1] These constructs have been successfully directed against various cancers, particularly hematological malignancies.[1]

-

Full-Length Monoclonal Antibodies (mAbs): Early pioneering work involved chemically linking saporin to murine mAbs targeting differentiation antigens like CD2, CD7, CD19, and CD22 on leukemia and lymphoma cells.[1] Humanized mAbs, such as the anti-CD22 antibody Epratuzumab, have also been conjugated to saporin, demonstrating specific cytotoxicity against lymphoma cell lines.[2]

-

Antibody Fragments (e.g., scFv, F(ab')₂): To improve tumor penetration and reduce immunogenicity, smaller antibody fragments are used. An immunotoxin using a single-chain variable fragment (scFv) targeting ALCAM/CD166 showed cytotoxicity in the nanomolar range.[2] Bispecific antibodies have also been employed to increase the binding affinity of saporin to the target cell.[2]

-

Secondary Conjugates: A versatile approach for screening and developing immunotoxins involves secondary conjugates.[4][6] Products like 'Mab-ZAP' consist of a polyclonal anti-IgG antibody conjugated to saporin.[3][4] This allows researchers to mix their primary monoclonal antibody with the secondary conjugate, forming a complex that can test the primary antibody's ability to internalize and deliver the saporin payload.[3][4]

Peptides and Protein Ligands

Peptides and other protein ligands that bind to specific cell surface receptors offer an alternative to antibody-based targeting.

-

Peptides: Peptides that bind to overexpressed receptors on cancer or neuronal cells can serve as effective targeting agents. A well-known example is the conjugation of saporin to Substance P, a peptide that binds to the neurokinin-1 receptor, to specifically ablate neurons involved in pain perception.[3]

-

Growth Factors & Cytokines: Molecules like Epidermal Growth Factor (EGF) have been used to target saporin to cells overexpressing the EGF receptor (EGFR), a common feature of many cancers.[1]

-

Streptavidin-Saporin Conjugates: For biotinylated targeting agents (including peptides, antibodies, or ligands), streptavidin-conjugated saporin (Streptavidin-ZAP) provides a modular system.[6][7] The high-affinity interaction between biotin and streptavidin allows for the easy creation of targeted toxins for both in vitro and in vivo applications.[6]

Mechanism of Action: From Cell Surface to Ribosome

The cytotoxic effect of a saporin conjugate is a multi-step process that begins with binding to the cell surface and culminates in the irreversible inactivation of ribosomes, leading to apoptosis.

-

Binding: The targeting moiety of the conjugate binds specifically to its cognate antigen or receptor on the cell surface.[8]

-

Internalization: The entire conjugate is internalized by the cell, typically through receptor-mediated endocytosis.[9][10] Saporin itself does not possess a mechanism for cell entry and relies entirely on this process.[3][4]

-

Endosomal Trafficking & Escape: The conjugate is trafficked through the endosomal pathway.[11] For saporin to exert its effect, it must escape the endo-lysosomal compartment and reach the cytosol. The exact mechanism of escape is not fully elucidated but is a critical step for cytotoxicity.

-

Ribosome Inactivation: In the cytosol, saporin functions as a highly specific RNA N-glycosidase.[3][12] It cleaves a single adenine base (A4324 in rats) from a conserved loop of the 28S ribosomal RNA in the large 60S subunit.[3][12]

-

Inhibition of Protein Synthesis: This irreversible damage to the ribosome prevents the binding of elongation factors, thereby halting protein synthesis.[12][13]

-

Apoptosis: The cessation of protein synthesis and cellular stress triggers the intrinsic apoptotic pathway, often in a caspase-dependent manner, leading to programmed cell death.[1]

Quantitative Data on Saporin Conjugate Efficacy

The potency of saporin conjugates is typically measured by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) in cell viability or protein synthesis inhibition assays. The table below summarizes reported efficacy data for various conjugates.

| Targeting Moiety | Target Antigen/Receptor | Target Cell Line(s) | Efficacy (IC₅₀ / EC₅₀) | Reference(s) |

| Anti-CD2 mAbs (e.g., OKT11) | CD2 | SKW-3, D430B (Lymphoma) | < 5 x 10⁻¹³ M to 10⁻¹¹ M | [2] |

| Anti-CD22 Bispecific Ab | CD22 | Daudi, Raji (B-cell lymphoma) | 2 x 10⁻¹¹ M to 6 x 10⁻¹⁰ M | [2] |

| I/F8 scFv | ALCAM/CD166 | Human and murine ALCAM+ lines | 2.41 to 5.06 x 10⁻⁹ M | [2] |

| Anti-EpCAM Ab | EpCAM | MCF-7 (Breast Cancer) | 0.8 µg/mL | [14] |

| Anti-EpCAM Ab | EpCAM | WERI-Rb1 (Retinoblastoma) | 1.0 µg/mL | [14] |

| Anti-TCblR/CD320 mAb | TCblR/CD320 | Various tumor cell lines | < 100 pM | [15] |

| Native Saporin | (Non-targeted) | NB100 (Neuroblastoma) | 259 pM | [16] |

Experimental Protocols

The evaluation of a novel saporin conjugate requires a series of well-defined in vitro assays to characterize its binding, internalization, and cytotoxic activity.

Protocol: Cytotoxicity Assay

This protocol is used to determine the IC₅₀ of a saporin conjugate on a target cell line.[7][17][18]

Materials:

-

Target cells and appropriate complete culture medium.

-

96-well flat-bottom tissue culture plates.

-

Saporin conjugate, unconjugated saporin (as control), and targeting agent alone (as control).

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®).

-